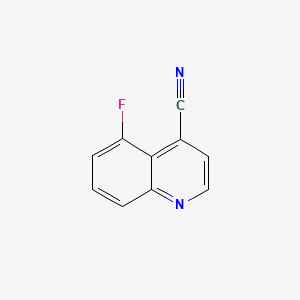
5-Fluoroquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroquinoline-4-carbonitrile is a fluorinated quinoline derivative, which belongs to the family of heterocyclic aromatic organic compounds. The incorporation of a fluorine atom into the quinoline ring system enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5-Fluoroquinoline-4-carbonitrile involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the desired product . Industrial production methods often utilize microwave irradiation and solvent-free conditions to achieve higher yields and greener processes .
Chemical Reactions Analysis
5-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various substituted quinolines and quinolone derivatives, which have significant biological and industrial applications .
Scientific Research Applications
5-Fluoroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-4-carbonitrile involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, blocking the progress of the replication fork and leading to cell death . This specific mechanism of action makes it highly effective against bacterial infections.
Comparison with Similar Compounds
5-Fluoroquinoline-4-carbonitrile can be compared with other fluorinated quinolines such as:
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their biological activities and applications . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and effectiveness in various applications.
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |
InChI Key |
IJSJVHNTKNJXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



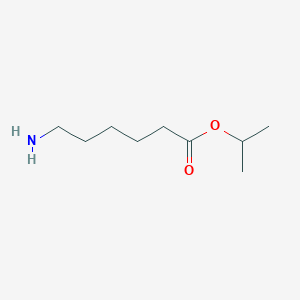

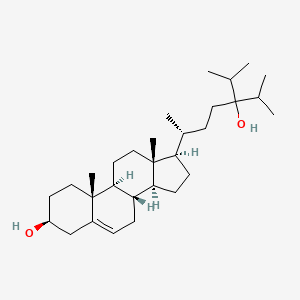
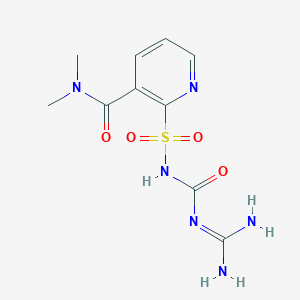
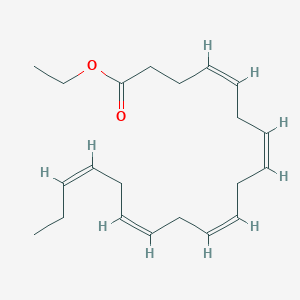
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
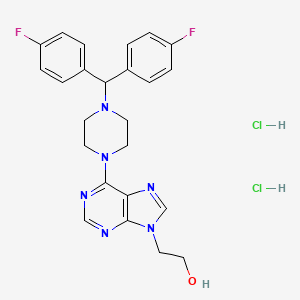
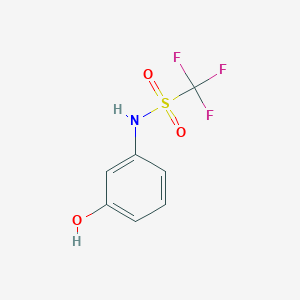
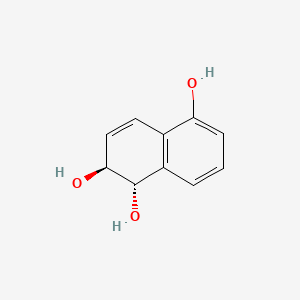
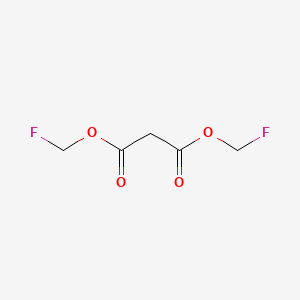
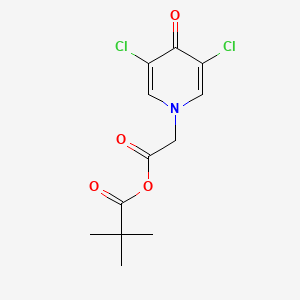
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
